molecular formula C16H15F2NO3S B11163776 3-(benzylsulfonyl)-N-(3,5-difluorophenyl)propanamide

3-(benzylsulfonyl)-N-(3,5-difluorophenyl)propanamide

Cat. No.: B11163776
M. Wt: 339.4 g/mol
InChI Key: PVEQDNPQCSOBGV-UHFFFAOYSA-N
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Description

N-(3,5-Difluorophenyl)-3-phenylmethanesulfonylpropanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of difluorophenyl and phenylmethanesulfonyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-3-phenylmethanesulfonylpropanamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the fluorination of 1,3,5-trichlorobenzene to produce 3,5-difluoroaniline, which is then aminated using aqueous or anhydrous ammonia . The resulting intermediate is further reacted with appropriate reagents to introduce the phenylmethanesulfonyl and propanamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorophenyl)-3-phenylmethanesulfonylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,5-Difluorophenyl)-3-phenylmethanesulfonylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(3,5-difluorophenyl)-3-phenylmethanesulfonylpropanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP . These interactions disrupt cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-Difluorophenyl)-3-phenylmethanesulfonylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C16H15F2NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

3-benzylsulfonyl-N-(3,5-difluorophenyl)propanamide

InChI

InChI=1S/C16H15F2NO3S/c17-13-8-14(18)10-15(9-13)19-16(20)6-7-23(21,22)11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2,(H,19,20)

InChI Key

PVEQDNPQCSOBGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

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